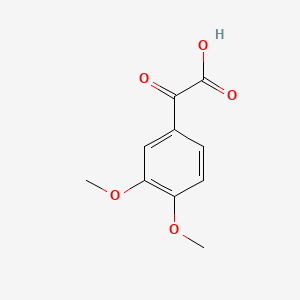

2-(3,4-dimethoxyphenyl)-2-oxoacetic acid

Description

Overview of Arylglyoxylic Acid Frameworks in Academic Inquiry

Arylglyoxylic acids, also known as α-keto acids or 2-oxoacetic acids, represent a class of organic compounds characterized by a carboxylic acid group attached to a keto-carbonyl group, which is itself bonded to an aryl (aromatic ring) system. wikipedia.orgwikipedia.org This unique structural arrangement makes them highly versatile and valuable platform molecules in organic synthesis. mdpi.com Their structure allows for a variety of chemical transformations, including esterification, nucleophilic addition, and reduction. mdpi.com

In academic and industrial research, arylglyoxylic acids are recognized as crucial intermediates. tandfonline.comtandfonline.com They are employed as starting materials for the synthesis of complex, biologically active natural products and oxygenated heterocycles. tandfonline.com Furthermore, their utility extends to the generation of combinatorial libraries, which are essential for drug discovery and development. tandfonline.com In recent years, α-keto acids have gained significant attention as "green" acylating agents, serving as a more environmentally friendly alternative to traditional reagents like acyl chlorides, with carbon dioxide often being the only byproduct. researchgate.netresearchgate.net Their stability and high reactivity make them attractive building blocks in modern catalytic organic synthesis. researchgate.net

Significance of 2-(3,4-Dimethoxyphenyl)-2-oxoacetic Acid within the Class of α-Keto Acids

The significance of this compound lies in the combination of the reactive α-keto acid functional group with the 3,4-dimethoxyphenyl moiety. α-Keto acids are fundamentally important in biological systems, playing key roles in metabolic pathways such as the Krebs cycle and glycolysis. wikipedia.org They are involved in the biosynthesis of amino acids through transamination reactions and can serve as precursors for gluconeogenesis, the process of generating glucose from non-carbohydrate sources. fiveable.me

The 3,4-dimethoxyphenyl fragment, also known as a homoveratryl or veratryl group, is a structural feature found in numerous biologically active compounds. Molecules containing this moiety have attracted considerable attention from medicinal chemistry researchers due to their demonstrated anti-inflammatory, antioxidant, anticancer, and neuroprotective activities. sciforum.net The presence of the two methoxy (B1213986) groups on the phenyl ring is critical, as they can enhance biological activity by participating in various interactions that influence binding affinity and selectivity towards specific biological targets. sciforum.net Therefore, this compound serves as a valuable precursor for synthesizing novel compounds with potential therapeutic applications, leveraging the established biological relevance of the 3,4-dimethoxyphenyl scaffold.

Below is a table detailing the chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H10O5 |

| Molecular Weight | 210.18 g/mol bldpharm.com |

| CAS Number | 4323-68-8 |

| Appearance | White to beige powder chemicalbook.com |

| Melting Point | 96-98 °C chemicalbook.com |

Historical Context and Evolution of Research on this compound

Research into compounds related to this compound dates back to at least the 1940s. An early related synthesis described in Organic Syntheses in 1943 detailed the preparation of 3,4-dimethoxyphenylpyruvic acid. orgsyn.org This procedure involved the hydrolysis of an azlactone precursor, yielding the sodium salt of the pyruvic acid, which could then be isolated. orgsyn.org This early work laid the groundwork for the synthesis of related keto acids.

More direct and efficient methods for synthesizing arylglyoxylic acids, including the 3,4-dimethoxy derivative, have since been developed. A significant advancement was reported in 2008, which described the synthesis of a variety of substituted arylglyoxylic acids via the oxidation of the corresponding aryl methyl ketones using selenium dioxide in pyridine (B92270). tandfonline.com This method provided the desired this compound in excellent yield (99%). tandfonline.com This research also investigated the chemical properties of these compounds, specifically their dissociation behavior under mass spectrometric conditions, finding that most arylglyoxylic acids readily lose carbon monoxide. tandfonline.comresearchgate.net Other synthetic routes to the core structure start from veratraldehyde or 3,4-dimethoxyphenylacetic acid, though these have been noted as being less economically viable for industrial-scale production. google.com

Scope and Objectives of Research on this compound

The primary scope of research on this compound revolves around its application as a versatile chemical intermediate. The main objectives pursued by researchers in this area can be summarized as follows:

Development of Synthetic Methodologies: A key objective is the refinement of efficient and scalable synthesis routes. This includes optimizing existing methods, such as the selenium dioxide oxidation of 3',4'-dimethoxyacetophenone, and exploring novel catalytic pathways that are more cost-effective and environmentally benign. mdpi.comtandfonline.com

Exploration as a Building Block in Medicinal Chemistry: Given the established biological activities associated with the 3,4-dimethoxyphenyl fragment, a major research focus is the use of this compound as a precursor for new therapeutic agents. sciforum.net Scientists aim to synthesize novel heterocyclic compounds, amino acids, and other complex molecules to screen for potential pharmacological activity.

Investigation of Chemical Reactivity and Properties: Fundamental research continues to explore the intrinsic chemical properties of the molecule. This includes studying its dissociation pathways, its potential as an acylating agent in various C-C and C-heteroatom bond-forming reactions, and understanding how the electron-donating methoxy groups influence its reactivity compared to other substituted arylglyoxylic acids. tandfonline.comresearchgate.netresearchgate.net

The table below compares this compound with structurally related compounds.

| Compound Name | Molecular Formula | Key Structural Difference |

| This compound | C10H10O5 | The subject compound. |

| (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | Lacks the keto-carbonyl group. chemicalbook.com |

| 2-(3,4-dihydroxyphenyl)-2-oxoacetic acid | C8H6O5 | Contains hydroxyl groups instead of methoxy groups. nih.gov |

| Phenylglyoxylic Acid | C8H6O3 | Lacks the two methoxy substituents on the phenyl ring. |

| Pyruvic Acid | C3H4O3 | An aliphatic α-keto acid; lacks the aryl group. wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGOAOMKRNIFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197103 | |

| Record name | Glyoxylic acid, (3,4-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4732-70-1 | |

| Record name | 3,4-Dimethoxyphenylglyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004732701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyoxylic acid, (3,4-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIMETHOXYPHENYLGLYOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86VGY3VW2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Transformations and Derivatization of 2 3,4 Dimethoxyphenyl 2 Oxoacetic Acid

Synthesis of Ester Derivatives of 2-(3,4-Dimethoxyphenyl)-2-oxoacetic Acid

The carboxylic acid moiety of this compound is readily converted into ester derivatives through several established methods. These esters are valuable intermediates in organic synthesis.

Esterification Reactions and Hydrolysis Techniques

Esterification of this compound is typically achieved through reaction with an alcohol in the presence of an acid catalyst. chemguide.co.ukrug.nl This process, known as Fischer esterification, is an equilibrium reaction. masterorganicchemistry.com To favor the formation of the ester, a large excess of the alcohol is often employed, or water is removed as it is formed. masterorganicchemistry.comyoutube.com Common acid catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk For instance, heating a mixture of the carboxylic acid and an alcohol, such as ethanol, with a catalytic amount of sulfuric acid will yield the corresponding ethyl ester. chemguide.co.uk

The reverse reaction, hydrolysis, can be used to regenerate the carboxylic acid from its ester derivative. libretexts.orglibretexts.org This can be accomplished under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis involves heating the ester with an excess of water in the presence of a strong acid catalyst, which is the reverse of the Fischer esterification. masterorganicchemistry.comlibretexts.org

Alternatively, alkaline hydrolysis, also known as saponification, is a common and often preferred method for cleaving esters. libretexts.orglibretexts.org This reaction is carried out by heating the ester with a dilute alkali solution, such as sodium hydroxide. libretexts.org The reaction is irreversible and yields the salt of the carboxylic acid and the corresponding alcohol. libretexts.orgyoutube.com Subsequent acidification of the reaction mixture will then produce the free carboxylic acid. libretexts.org

| Reaction | Reagents | Products | Key Features |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester, Water | Reversible reaction; often driven to completion by using excess alcohol or removing water. chemguide.co.ukmasterorganicchemistry.com |

| Acidic Hydrolysis | Water, Acid Catalyst (e.g., HCl) | Carboxylic Acid, Alcohol | Reverse of Fischer esterification; requires excess water. masterorganicchemistry.comlibretexts.orglibretexts.org |

| Alkaline Hydrolysis (Saponification) | Base (e.g., NaOH), Water | Carboxylate Salt, Alcohol | Irreversible reaction; yields the salt of the carboxylic acid. libretexts.orglibretexts.orgyoutube.com |

Formation of Amide and Oxamide (B166460) Derivatives from this compound

The carboxylic acid functionality of this compound serves as a precursor for the synthesis of various amide and oxamide derivatives, which are classes of compounds with significant biological and chemical interest.

Synthesis of Glyoxamides and Oxamic Acids from this compound Precursors

While direct synthesis routes from this compound are not extensively detailed in the provided results, the synthesis of oxamic acids from related aromatic amino compounds provides a relevant synthetic strategy. Generally, oxamic acids can be synthesized by refluxing an aromatic amino compound with anhydrous diethyloxalate. researchgate.net This suggests that a derivative of this compound, upon conversion to an appropriate amino-functionalized precursor, could undergo a similar reaction to yield a corresponding oxamic acid. A general route to urethanes, which are structurally related to amides, involves the oxidative decarboxylation of oxamic acids under mild electrochemical conditions. rsc.org This process generates an isocyanate intermediate in situ, which then reacts with an alcohol. rsc.org

Formation of Diamide (B1670390) Derivatives Involving 2-Oxoacetic Acid Moieties

The synthesis of diamide derivatives can be conceptualized through the reaction of a diamine with a derivative of this compound. For example, N,N'-m-phenylene diamine can be reacted to form a dioxamic acid. researchgate.net This suggests that a similar reaction with a suitable derivative of this compound could potentially yield diamide structures. The formation of such derivatives often involves activating the carboxylic acid group, for instance, by converting it to an acid chloride, to facilitate the reaction with the amine.

Cyclization Reactions Involving this compound Moieties

The presence of both a ketone and a carboxylic acid group, along with the dimethoxyphenyl ring, provides multiple avenues for cyclization reactions, leading to the formation of various heterocyclic systems.

Generation of Heterocyclic Systems with 2-(3,4-Dimethoxyphenyl) Functionality

The 3,4-dimethoxyphenyl moiety is a common structural feature in various biologically active molecules and can be incorporated into heterocyclic systems through different synthetic strategies. sciforum.net For instance, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been used to synthesize acyl derivatives with antiulcer activities. nih.gov

Cyclization reactions can be initiated from precursors derived from this compound. For example, the synthesis of 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates has been achieved through the intramolecular cyclization of 2-[2-(dimethoxymethyl)phenyl]-2-hydroxyalkanoates. researchgate.net This type of reaction highlights how a modified derivative of the title compound could serve as a starting point for constructing benzofuranone systems.

Furthermore, multicomponent reactions offer a powerful tool for constructing complex heterocyclic frameworks. A simple and efficient protocol for the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid was developed based on a telescoped multicomponent reaction involving 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com This reaction proceeds through initial condensation and subsequent intramolecular cyclization. mdpi.com

| Heterocyclic System | General Synthetic Approach | Potential Precursor from Title Compound | Reference |

| Benzofuranones | Intramolecular cyclization of hydroxyalkanoates. | 2-[2-(Dimethoxymethyl)-3,4-dimethoxyphenyl]-2-hydroxyalkanoate | researchgate.net |

| Furoquinolines | Multicomponent reaction followed by intramolecular cyclization. | This compound could be a potential starting material for a glyoxal (B1671930) derivative. | mdpi.com |

| 1,3,4-Thiadiazoles | One-pot reaction of a thiosemicarbazide (B42300) and a carboxylic acid. | This compound | nih.gov |

| 1,2,4-Triazoles | Cyclization of thioacetic acid derivatives. | A thioacetic acid derivative of the title compound. | bohrium.com |

Synthesis of Tetrahydroisoquinoline Derivatives Utilizing 3,4-Dimethoxyphenyl-containing Intermediates

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework is a foundational structural element present in numerous alkaloids and medicinally significant compounds. iisc.ac.in The synthesis of this scaffold often relies on classical methods such as the Pictet-Spengler and Bischler-Napieralski reactions, which involve the cyclization of a β-arylethylamine with a carbonyl compound. iisc.ac.inorganic-chemistry.orgthermofisher.com In these pathways, intermediates containing the 3,4-dimethoxyphenyl moiety are crucial for producing the corresponding 6,7-dimethoxy-substituted THIQ core, a common feature in many bioactive molecules.

A modern approach to chiral 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid demonstrates the use of such intermediates through a combination of the Petasis reaction and a Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com This diastereoselective synthesis begins with the reaction of 3,4-dimethoxyphenyl boronic acid, glyoxylic acid, and a chiral aminoacetaldehyde acetal. mdpi.com This initial step forms a key morpholinone derivative containing the 3,4-dimethoxyphenyl group. This intermediate is then transformed into the final tetrahydroisoquinoline-1-carboxylic acid via the Pomeranz–Fritsch–Bobbitt cyclization, a reliable method for creating the THIQ core. mdpi.com This multi-step strategy highlights how precursors bearing the 3,4-dimethoxyphenyl unit are effectively employed to construct complex heterocyclic systems. mdpi.com

| Reaction Step | Key Reactants | Intermediate/Product | Significance |

|---|---|---|---|

| Petasis Reaction | 3,4-Dimethoxyphenyl boronic acid, Glyoxylic acid, Chiral amine | N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one | Forms the key chiral intermediate incorporating the dimethoxyphenyl moiety. |

| Pomeranz–Fritsch–Bobbitt Cyclization | Morpholinone derivative from previous step | (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Achieves the target tetrahydroisoquinoline core structure. |

Exploration of Novel Derivatives of this compound for Enhanced Bioactivity

The modification of a lead compound through derivatization is a cornerstone of medicinal chemistry, aimed at optimizing physicochemical properties and biological activity. For this compound, also known as 3,4-dimethoxyphenylglyoxylic acid or 3,4-dimethoxy phenylpyruvate, derivatization into esters, amides, and other functional groups can yield novel compounds with enhanced therapeutic potential. nih.govresearchgate.net

One direct derivatization is the chemoenzymatic synthesis of L-3,4-dimethoxyphenylalanine. Using an engineered aspartate aminotransferase from Escherichia coli as a catalyst, 3,4-dimethoxy phenylpyruvate can be converted into the corresponding amino acid. researchgate.net In a preparative-scale reaction using a fed-batch approach, this biocatalytic method achieved a 95.4% conversion to L-3,4-dimethoxyphenylalanine with an enantiomeric excess greater than 99%. researchgate.net

Furthermore, research into related hydroxyphenylacetic acids provides a blueprint for potential derivatization strategies to enhance bioactivity, such as antioxidant capacity. mdpi.com The synthesis of novel hydroxyalkyl esters from hydroxyphenylacetic acids has been explored to increase lipophilicity and antioxidant potential. mdpi.com For example, reacting various hydroxyphenylacetic acids with aliphatic α,ω-diols produces diesters with varying alkyl chain lengths. mdpi.com While not performed on the 2-oxoacetic acid directly, the data from these related compounds suggest that esterification is a viable strategy for modulating bioactivity.

| Compound | IC₅₀ (µg/mL) |

|---|---|

| 3,4-Dihydroxyphenylacetic acid | 2.83 |

| 4-Hydroxybutyl 2-(3,4-dihydroxyphenyl)acetate | 3.80 |

| 4-Hydroxy-3-methoxyphenylacetic acid | 23.83 |

| 4-Hydroxybutyl 2-(4-hydroxy-3-methoxyphenyl)acetate | 10.70 |

The biological activity of the final heterocyclic products derived from 3,4-dimethoxyphenyl intermediates can also be fine-tuned. Tetrahydroisoquinolines synthesized from these precursors are potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme that catalyzes the formation of epinephrine. nih.gov Studies on 3-substituted THIQ analogues show that modifying the heterocyclic ring, which originates from the initial reactants, significantly alters inhibitory potency. nih.gov For instance, the introduction of a hydroxymethyl group at the 3-position of THIQ enhances its inhibitory activity compared to the unsubstituted parent compound, demonstrating that derivatization of the synthesized scaffold is a key strategy for improving bioactivity. nih.gov

| Compound | Kᵢ (µM) |

|---|---|

| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | 10.3 |

| 3-Methyl-THIQ | 4.3 |

| 3-Ethyl-THIQ | 25.0 |

| 3-(Hydroxymethyl)-THIQ | 2.4 |

| 7,8-Dichloro-THIQ | 0.24 |

Mechanistic Insights into the Reactivity and Biological Interactions of 2 3,4 Dimethoxyphenyl 2 Oxoacetic Acid

Mechanisms of Acyl Radical Generation from α-Keto Acids, including 2-(3,4-dimethoxyphenyl)-2-oxoacetic Acid

α-Keto acids, such as this compound, are highly effective precursors for the generation of acyl radicals, which are valuable nucleophilic intermediates in organic synthesis. nih.govthieme-connect.com These reactive species can be formed through several mechanisms under mild conditions, most notably through photoredox catalysis involving single electron transfer or through hydrogen atom transfer pathways.

Single Electron Transfer Processes in Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful method for generating acyl radicals from α-keto acids. nih.gov The general mechanism involves the formation of a carboxylate from the α-keto acid, which then undergoes a single electron transfer (SET) to a photoexcited catalyst. nih.gov This oxidation event produces a carboxyl radical, which rapidly undergoes decarboxylation to furnish the desired acyl radical. nih.gov

This process can be initiated by various photocatalysts, including transition metal complexes and organic dyes. nih.govyoutube.com Upon absorption of visible light, the photocatalyst reaches an excited state with altered redox potentials, enabling it to engage in electron transfer with the substrate. nih.gov For instance, ruthenium and iridium-based photocatalysts are commonly employed. nih.gov In a reductive quenching cycle, the excited photocatalyst is reduced by the α-keto carboxylate, generating the acyl radical after decarboxylation. In an oxidative quenching cycle, the excited catalyst is first oxidized by a sacrificial agent, and the resulting highly oxidizing species can then react with the substrate. youtube.com

The versatility of this method is demonstrated by its compatibility with a broad range of α-keto acids, including those with both electron-donating and electron-withdrawing substituents on the aromatic ring. nih.gov Furthermore, this strategy can be combined with other catalytic systems, such as nickel catalysis, to facilitate cross-coupling reactions. nih.govnih.govorganic-chemistry.org In such dual catalytic systems, the photogenerated acyl radical can be trapped by a low-valent nickel complex, leading to the formation of ketones through coupling with aryl halides. nih.govorganic-chemistry.org Inexpensive organic photocatalysts, like 2-chloro-thioxanthen-9-one, have also proven effective, offering a more sustainable alternative to precious metal catalysts. nih.govorganic-chemistry.orgacs.org

Table 1: Examples of Photocatalysts in Acyl Radical Generation from α-Keto Acids

Photocatalyst Catalyst Type Mechanism Pathway Typical Reaction Reference [Ru(phen)3]Cl2 Ruthenium Complex Oxidative Decarboxylation via SET Amide Synthesis nih.gov [Ir(dF(CF3)ppy)2(phen)]PF6 Iridium Complex Reductive Quenching Cycle 1,4-Addition Reactions nih.gov 2-Chloro-thioxanthen-9-one (Cl-TXO) Organic Dye SET with Ni(II) Co-catalyst Ketone Synthesis (Decarboxylative Arylation) [8, 12, 14] Perylene Polycyclic Aromatic Hydrocarbon Redox-Neutral, Strongly Reducing Olefin Difunctionalization

Hydrogen Atom Transfer Pathways in Acyl Radical Formation

An alternative to SET-based methods is the generation of acyl radicals via hydrogen atom transfer (HAT). While this pathway is more frequently associated with aldehydes, it is also a viable route for α-keto acids. thieme-connect.com This process typically involves a radical species that homolytically abstracts the hydrogen atom from the carboxylic acid group of the α-keto acid. nih.govthieme-connect.com

Peroxides are common reagents used to initiate HAT processes. For example, combining t-butyl hydroperoxide (TBHP) with photoredox catalysis can generate t-butoxy or t-butyl peroxy radicals. thieme-connect.com These highly reactive oxygen-centered radicals can efficiently abstract a hydrogen atom, leading to the formation of an acyl radical. thieme-connect.com Another pathway involves the photosensitized generation of singlet oxygen (¹O₂). Singlet oxygen can act as a HAT reagent, abstracting a hydrogen atom from the α-keto acid to produce an acyl radical and a hydroperoxyl radical. thieme-connect.com

Role of Peroxides and Hypervalent Iodine Reagents in this compound Transformations

Peroxides: The utility of peroxides in reactions involving α-keto acids extends beyond HAT mechanisms. Organic peroxides are defined by their weak O-O bond, which predisposes them to spontaneous, often explosive, decomposition to form free radicals when subjected to heat, light, or friction. pitt.edufsu.eduresearchgate.net This reactivity is harnessed in organic synthesis, where they serve as radical initiators. pitt.edu In the context of this compound, reagents like hydrogen peroxide, in the presence of certain metal catalysts, or organic peroxides could initiate radical reactions. fsu.edu For instance, the reaction of peroxycarboxylic acids with ketones can produce shock-sensitive peroxide derivatives. fsu.edu The formation of 1,1-dihydroperoxides from ketones is also possible and these precursors can be used to generate singlet oxygen under basic conditions. nih.gov

Hypervalent Iodine Reagents (HIRs): Hypervalent iodine reagents are stable and selective oxidizing agents that can mediate a wide array of chemical transformations. organic-chemistry.orgwikipedia.org In transformations of α-keto acids, HIRs can play a crucial role. For example, under dual hypervalent iodine(III)/photoredox catalysis, an α-keto acid can react with a reagent like (diacetoxyiodo)benzene (B116549) (BI-OAc) to form a complex in situ. nih.gov This complex can then readily fragment to generate an acyl radical, which can participate in subsequent reactions such as the Smiles rearrangement. nih.gov

In some cases, HIRs can function as both the oxidant and the radical initiator, eliminating the need for a metal catalyst. acs.org A catalyst-free radical oxidative C-H annulation between arylamines and α-keto acids has been developed using a hypervalent iodine(III) reagent. acs.org HIRs are also known to facilitate the α-functionalization of ketones through the formation of an iodine(III) enolate intermediate, which can then be attacked by various nucleophiles. wikipedia.org

Enzymatic and Metabolic Pathways Involving this compound

The structure of this compound, featuring a phenylglyoxylic acid core, suggests potential interactions with enzymes and participation in metabolic pathways.

Enzyme Inhibition Studies: Competitive Decarboxylase Inhibition

While specific studies on the inhibition of decarboxylases by this compound are not extensively documented, the principle of competitive inhibition by structurally similar molecules is well-established. Competitive inhibitors typically resemble the substrate and bind reversibly to the enzyme's active site, preventing the substrate from binding.

Phenylglyoxylic acid analogues have been shown to act as enzyme inhibitors. For example, p-hydroxymandelate, which shares structural features with phenylglyoxylic acids, acts as a competitive inhibitor for p-hydroxyphenylacetate decarboxylase, an enzyme that is part of the tyrosine fermentation pathway in some bacteria. nih.gov The similarity in structure allows it to occupy the active site, blocking the decarboxylation of the natural substrate. nih.gov Other compounds with dicarboxylic acid features, such as chelidonic acid, are known inhibitors of glutamate (B1630785) decarboxylase. selleckchem.com This suggests that the α-keto acid moiety of this compound could potentially bind to the active site of certain decarboxylases or other enzymes that process similar substrates.

Table 2: Examples of Competitive Inhibitors for Carboxyl-Modifying Enzymes

Inhibitor Target Enzyme Inhibition Constant (Ki) Inhibition Type Reference p-Hydroxymandelate p-Hydroxyphenylacetate Decarboxylase 0.48 mM Competitive selleckchem.com p-Hydroxyphenylacetylamide p-Hydroxyphenylacetate Decarboxylase 0.7 mM Competitive selleckchem.com Chelidonic acid Glutamate Decarboxylase 1.2 µM - N-Thiophosphonyl-glutamates Carboxypeptidase G Potent Inhibition Competitive

Metabolic Degradation Pathways of Related Phenylglyoxylic Acids

Phenylglyoxylic acid is a known metabolite in humans, often formed during the catabolism of aromatic compounds like styrene (B11656). epa.govnih.gov The metabolic pathway of styrene involves its oxidation to phenyloxiran, which is then hydrolyzed to mandelic acid and further oxidized to phenylglyoxylic acid. epa.gov This intermediate can then be decarboxylated and further metabolized to benzoic acid. epa.gov

The metabolism of compounds containing the 3,4-dimethoxyphenyl group has also been investigated. For instance, 3,4-dimethoxy-2-phenylethylamine is known to be metabolized to 3,4-dimethoxyphenylacetic acid. researchgate.net This transformation proceeds via an aldehyde intermediate and involves enzymes such as monoamine oxidase and aldehyde oxidase. researchgate.net The 3,4-dimethoxy substitution has been noted in pharmaceutical research for conferring favorable metabolic stability. nih.gov

Based on these related pathways, a plausible metabolic fate for this compound can be proposed. It would likely undergo oxidative decarboxylation to form 3,4-dimethoxybenzaldehyde. This aldehyde could then be oxidized to 3,4-dimethoxybenzoic acid. Subsequent metabolic steps could involve O-demethylation of one or both methoxy (B1213986) groups to form protocatechuic acid (3,4-dihydroxybenzoic acid), a common metabolite that can enter central metabolic pathways or be further degraded. The degradation of such phenyl acids can sometimes be a metabolic bottleneck, particularly under anaerobic conditions. frontiersin.org

Interaction with Key Neurotransmitter Metabolic Enzymes (e.g., MAO, COMT)

The interaction of this compound with monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) is of significant interest due to the structural similarity of the compound to endogenous catecholamines. MAO and COMT are crucial enzymes in the metabolic pathways of neurotransmitters like dopamine (B1211576) and norepinephrine. nih.govnih.gov

Monoamine Oxidase (MAO): MAOs are enzymes that catalyze the oxidative deamination of monoamines, playing a critical role in regulating neurotransmitter levels. nih.govmedchemexpress.com They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. nih.gov Inhibition of MAO can lead to an increase in the concentration of monoamine neurotransmitters and is a strategy used in the treatment of depression and neurodegenerative diseases. nih.gov While extensive research exists on various MAO inhibitors, specific studies detailing the direct interaction or inhibition potential of this compound with MAO isoforms are not prominent in publicly available scientific literature. The metabolic process catalyzed by MAO involves the oxidation of amines to imines, which are then hydrolyzed. nih.gov Given that this compound possesses an alpha-keto acid moiety rather than a primary amine, its role as a direct substrate for MAO-catalyzed deamination is unlikely. However, its potential to act as an inhibitor has not been extensively documented.

Catechol-O-Methyltransferase (COMT): COMT is a key enzyme responsible for the degradation of catechol-containing molecules, including catecholamine neurotransmitters. nih.govresearchgate.net It functions by transferring a methyl group from S-adenosyl-methionine to one of the hydroxyl groups of the catechol ring, a reaction that requires Mg2+ as a cofactor. nih.gov This methylation typically results in the inactivation of the substrate molecule. nih.gov The 3,4-dimethoxyphenyl group of this compound can be viewed as a protected catechol structure. Demethylation in vivo could potentially yield a catechol intermediate susceptible to COMT-mediated metabolism. COMT inhibitors, such as entacapone (B1671355) and tolcapone, are used clinically to prevent the peripheral breakdown of levodopa, thereby increasing its bioavailability in the brain for the treatment of Parkinson's disease. nih.govmdpi.com There is a lack of specific published research detailing the inhibitory activity of this compound on COMT. Further investigation would be required to determine if the compound or its potential metabolites interact with the active site of COMT.

Computational Chemistry and Mechanistic Elucidation for this compound Reactivity

Computational chemistry provides powerful tools for understanding the electronic structure, reactivity, and reaction mechanisms of molecules like this compound at an atomic level.

Density Functional Theory (DFT) Calculations for Reaction Intermediates

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied in chemistry and materials science to predict molecular geometries, reaction energies, and the properties of reaction intermediates and transition states. mdpi.comdntb.gov.ua DFT calculations are based on determining the electronic energy of a molecule from its electron density, which is a more computationally tractable approach compared to solving the full Schrödinger equation. mdpi.com

For a molecule like this compound, DFT can be used to model various reaction pathways. By calculating the energies of reactants, products, and any proposed intermediates and transition states, a detailed energy profile for a reaction can be constructed. This allows for the identification of the most likely reaction mechanism and the rate-determining step. mdpi.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.gov Hybrid functionals, such as B3LYP, which combine different theoretical approaches, are often used for organic molecules and have been shown to provide accurate results. mdpi.com The selection of a basis set, which describes the atomic orbitals, also impacts the computational cost and accuracy; larger basis sets like Def2-TZVP may yield lower energies but require more computational resources than sets like 6-311G(d,p). nih.gov Studies on related dimethoxybenzene derivatives have utilized DFT to analyze electronic properties, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and molecular electrostatic potentials (MEPs), which are crucial for understanding reactivity. nih.gov

Table 1: Comparison of DFT Functionals and Basis Sets Used in Studies of Related Aromatic Compounds This table presents examples of functionals and basis sets used in computational studies of related molecules, illustrating the options available for theoretical analysis.

| Functional | Basis Set | Application/Finding | Reference |

|---|---|---|---|

| B3LYP | 6-311G(d,p) | Analysis of molecular structure and chemical reactivity of various organic molecules. | dntb.gov.ua |

| B3LYP | cc-pVQZ | Comparative analysis of the reactivity of garlic metabolites. nih.gov | nih.gov |

| PBE | Def2-TZVP | Found to be the most time-efficient functional for dimethoxybenzene derivatives. nih.gov | nih.gov |

| B3LYP | Def2-TZVP | Provided the lowest total energy for dimethoxybenzene derivatives, though computationally more demanding. nih.gov | nih.gov |

Radical Mechanism Probes (e.g., EPR Spectroscopy, Radical Trapping Experiments)

To experimentally investigate reaction mechanisms that may involve radical intermediates, specialized techniques are employed.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules or atoms with unpaired electrons, such as free radicals. srce.hr The fundamental principles of EPR are similar to those of Nuclear Magnetic Resonance (NMR), but it probes electron spin transitions instead of nuclear spin transitions. ethz.ch EPR spectroscopy is a powerful tool for identifying and characterizing radical species, providing insights into their electronic structure and environment. ethz.chnih.gov In studies of reaction mechanisms, EPR can be used to directly observe radical intermediates formed during a chemical transformation. researchgate.net The resulting spectrum's g-factor and hyperfine splitting patterns can help identify the specific radical species. nih.gov

Radical Trapping Experiments: Many radical intermediates are highly reactive and exist at concentrations too low for direct detection by EPR. In such cases, radical trapping techniques are used. srce.hr This involves adding a "spin trap" molecule to the reaction mixture. The spin trap reacts with the transient radical to form a more stable, persistent radical adduct. This adduct accumulates to a concentration detectable by EPR, and the EPR spectrum of the adduct provides information about the structure of the original, short-lived radical. srce.hr

A study on the reaction of a related compound, 2-p-methoxyphenyl-4-phenyl-2-oxazolin-5-one, with the stable radical TEMPO utilized EPR spectroscopy to confirm the involvement of a captodative radical intermediate. researchgate.net This demonstrates how EPR can be applied to elucidate radical pathways in similar chemical systems.

Table 2: Common Techniques for Probing Radical Mechanisms This table outlines the primary experimental methods used to detect and characterize radical intermediates in chemical reactions.

| Technique | Principle | Application in Mechanistic Studies |

|---|---|---|

| EPR Spectroscopy | Detects the absorption of microwave radiation by unpaired electrons in a magnetic field. srce.hr | Direct detection and characterization of stable or persistent radical intermediates. Provides structural information through hyperfine coupling constants and g-factors. nih.gov |

| Radical Trapping | A transient, reactive radical is "trapped" by reacting with a spin trap agent to form a more stable radical adduct. srce.hr | Indirect detection of highly reactive, low-concentration radical intermediates. The EPR spectrum of the stable adduct is analyzed to identify the original radical. |

Kinetic Studies of Reactions Involving this compound

Kinetic studies are fundamental to understanding reaction mechanisms by measuring reaction rates and how they are influenced by factors such as reactant concentrations, temperature, and catalysts. The data obtained from these experiments allow for the determination of the reaction's rate law, rate constants, and activation parameters (e.g., activation energy). researchgate.net

The rate law provides a mathematical expression that describes the relationship between the reaction rate and the concentration of each reactant. The order of the reaction with respect to each reactant indicates how the rate is affected by changes in that reactant's concentration. For example, a kinetic study of the reaction between 2-p-methoxyphenyl-4-phenyl-2-oxazolin-5-one and TEMPO found that the reaction was first-order in the oxazolinone and independent of the TEMPO concentration, providing crucial insight into the rate-determining step of the mechanism. researchgate.net

By performing kinetic experiments at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation. This parameter represents the minimum energy required for the reaction to occur and is a key component of the reaction's energy profile. researchgate.net Spectrophotometric techniques, such as UV-Vis, are often employed to monitor the change in concentration of a reactant or product over time, from which the reaction rate can be calculated. researchgate.net

While specific kinetic data for reactions involving this compound are not widely reported, the principles of kinetic analysis would be directly applicable to studying its reactivity, for instance, in oxidation, reduction, or condensation reactions.

Table 3: Key Parameters Obtained from Kinetic Studies This table summarizes the essential data derived from kinetic experiments and their significance in elucidating reaction mechanisms.

| Parameter | Description | Significance |

|---|---|---|

| Rate Law | An equation that links the reaction rate with the concentrations of reactants. | Describes the dependency of the reaction rate on reactant concentrations. |

| Reaction Order | The exponent to which a reactant's concentration is raised in the rate law. | Reveals the role of each reactant in the rate-determining step of the reaction. |

| Rate Constant (k) | The proportionality constant in the rate law. | Quantifies the intrinsic speed of a reaction at a specific temperature. researchgate.net |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Provides information about the energy barrier of the reaction, which is crucial for understanding the reaction profile. researchgate.net |

Pharmacological and Biological Research on 2 3,4 Dimethoxyphenyl 2 Oxoacetic Acid and Its Analogs

Antioxidant Activities and Radical Scavenging Mechanisms of 2-(3,4-Dimethoxyphenyl)-2-oxoacetic Acid

This compound, also known as 3,4-dimethoxyphenylglyoxylic acid, has demonstrated notable antioxidant properties. The antioxidant capacity is often attributed to the molecule's ability to scavenge free radicals, which are implicated in oxidative stress-related diseases. nih.gov The mechanism of action can involve the inhibition of specific enzymes that participate in oxidative pathways. Derivatives of this core structure have also been synthesized and evaluated for their antioxidant potential, with some showing radical scavenging activity higher than that of well-known antioxidants like ascorbic acid. nih.gov

The antioxidant mechanism of α-keto acids like this compound is closely linked to their ability to undergo keto-enol tautomerism. masterorganicchemistry.comlibretexts.org Tautomers are structural isomers that are in equilibrium and can readily interconvert. masterorganicchemistry.com In this case, the compound exists in equilibrium between the "keto" form (containing a ketone and a carboxylic acid) and the "enol" form (containing a C=C double bond and a hydroxyl group). libretexts.org

The enol tautomer is particularly significant for antioxidant activity. The hydroxyl group of the enol form can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thus acting as a radical scavenger. The resulting radical is stabilized by resonance, making the enol a potent antioxidant. The equilibrium between the keto and enol forms can be influenced by factors such as the solvent, with less polar solvents often favoring the internally hydrogen-bonded enol tautomer. masterorganicchemistry.com This dynamic equilibrium allows the compound to effectively quench free radicals and mitigate oxidative stress.

Anticancer and Antitumor Potential of this compound Derivatives

The scaffold of this compound has been instrumental in the development of new anticancer agents. nih.govwaocp.org Researchers have synthesized and tested numerous derivatives, demonstrating significant cytotoxic and antiproliferative effects against various cancer cell lines. mdpi.com

Derivatives incorporating the this compound structure have shown promising results in in vitro cytotoxicity assays against a range of human cancer cells. For instance, novel trimethoxyphenyl (TMP)-based analogs have exhibited potent cytotoxicity against the hepatocellular carcinoma (HepG2) cell line. nih.gov Another derivative, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one, known as RAJI, was effective against triple-negative breast cancer (TNBC) cell lines. waocp.org Furthermore, benzoxazole (B165842) derivatives have displayed significant antiproliferative activity against a broad panel of cancer cell lines, including those from non-small cell lung cancer, pancreatic cancer, and leukemia. mdpi.com

| Derivative Class | Compound | Cancer Cell Line | IC₅₀ Value | Source |

|---|---|---|---|---|

| Trimethoxyphenyl-based Analogs | Compound 9 | HepG2 (Liver) | 1.38 µM | nih.gov |

| Trimethoxyphenyl-based Analogs | Compound 10 | HepG2 (Liver) | 2.54 µM | nih.gov |

| Trimethoxyphenyl-based Analogs | Compound 11 | HepG2 (Liver) | 3.21 µM | nih.gov |

| Indolin-2-one Derivative | RAJI | MDA-MB-231 (Breast) | 20 µg/mL | waocp.org |

| Indolin-2-one Derivative | RAJI | MDA-MB-468 (Breast) | 25 µg/mL | waocp.org |

| Benzoxazole Derivative | Compound 47 | NCI-H460 (Lung) | 0.08 µM | mdpi.com |

| Benzoxazole Derivative | Compound 48 | NCI-H460 (Lung) | 0.09 µM | mdpi.com |

The anticancer effects of these derivatives are attributed to their ability to modulate critical cellular pathways involved in cancer cell proliferation and survival. A primary mechanism identified is the inhibition of tubulin polymerization. nih.gov By disrupting microtubule dynamics, these compounds can arrest the cell cycle, typically at the G2/M phase, and prevent cell division. nih.gov

This cell cycle arrest often triggers apoptosis, or programmed cell death. Studies have shown that treatment with these analogs leads to an increase in pro-apoptotic proteins like p53 and Bax, a decrease in the anti-apoptotic protein Bcl-2, and a reduction in the mitochondrial membrane potential. nih.gov The induction of apoptosis has been confirmed by assays showing an increase in Annexin-V-positive cells. nih.gov Additionally, some derivatives have been found to reduce cancer cell migration, a key process in metastasis. waocp.org

Antimicrobial and Antiparasitic Efficacy of this compound Derivatives

In addition to anticancer properties, derivatives of this compound have been investigated for their antimicrobial efficacy. The versatile benzoxazole skeleton, which can be derived from the parent compound, is recognized for its broad-spectrum antimicrobial activity. mdpi.com

Synthetic derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.com The structure-activity relationship is critical, with substituents at various positions on the heterocyclic core significantly influencing the antibacterial potency. mdpi.com For example, specific benzoxazole derivatives have shown pronounced activity against Pseudomonas aeruginosa and Enterococcus faecalis. mdpi.com Similarly, pyrazole (B372694) derivatives have been effective against Staphylococcus aureus and Escherichia coli. researchgate.net

The proposed mechanisms of action are varied. Some derivatives are thought to exert their effect by disrupting the bacterial cell membrane, leading to the release of cytoplasmic contents. mdpi.com Other analogs function by inhibiting essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are necessary for DNA replication. mdpi.com

| Derivative Class | Compound | Bacterial Strain | MIC Value | Source |

|---|---|---|---|---|

| Benzoxazole Derivative | Compound 47 | Pseudomonas aeruginosa | 0.25 µg/mL | mdpi.com |

| Benzoxazole Derivative | Compound 47 | Enterococcus faecalis | 0.5 µg/mL | mdpi.com |

| Benzoxazole Derivative | Compound 29 | Enterococcus faecalis | 1 µg/mL | mdpi.com |

Antifungal and Larvicidal Activities

Derivatives of phenylglyoxylic acids, including various oxadiazole and cinnamic acid analogs, have demonstrated notable antifungal and larvicidal properties. The core structure is a versatile scaffold for developing new agents against pathogenic fungi and insect vectors.

Research into 1,2,4-oxadiazole (B8745197) derivatives, for instance, has shown significant antifungal activity against several plant pathogenic fungi. mdpi.com A study highlighted that compounds incorporating a 3,4-dihydroxyphenyl group (a structure related to the dimethoxyphenyl moiety) exhibited potent inhibition of fungal growth. mdpi.com Specifically, compound 4f in the study, which features this dihydroxyphenyl group, was more effective than the commercial fungicide carbendazim (B180503) against Exserohilum turcicum. mdpi.com The effectiveness of these compounds is often linked to their ability to inhibit crucial enzymes like succinate (B1194679) dehydrogenase (SDH). mdpi.com Similarly, novel 1,3,4-oxadiazole (B1194373) compounds, identified through in silico methods as potential thioredoxin reductase inhibitors, were effective against Candida albicans, a major human pathogen. frontiersin.orgnih.gov These compounds showed a fungistatic profile, with a minimum inhibitory concentration (MIC) of 32 μg/ml. frontiersin.orgnih.gov

In the realm of larvicidal activity, derivatives of related structures like cinnamic acid and dihydroguaiaretic acid have been investigated for their efficacy against mosquito larvae, such as Aedes aegypti and Culex pipiens. nih.govnih.govnih.gov Cinnamic acid derivatives with medium-length alkyl chains, such as butyl cinnamate (B1238496) and pentyl cinnamate, displayed excellent larvicidal effects against Ae. aegypti larvae. nih.gov Another study found that a 2-fluoro derivative of dihydroguaiaretic acid showed the highest potency against Culex pipiens larvae, inducing acute toxicity by inhibiting mitochondrial oxygen consumption. nih.gov The larvicidal action of some cinnamic acid derivatives is proposed to be associated with the inhibition of the acetylcholinesterase (AChE) enzyme. nih.gov

Table 1: Antifungal Activity of Selected Phenylglyoxylic Acid Analogs

| Compound/Derivative Class | Target Fungi | Activity Metric (EC₅₀/MIC) | Reference |

| 1,2,4-Oxadiazole (Comp. 4f) | Exserohilum turcicum | 29.14 µg/mL (EC₅₀) | mdpi.com |

| 1,2,4-Oxadiazole (Comp. 4f) | Rhizoctonia solani | 12.68 µg/mL (EC₅₀) | mdpi.com |

| 1,2,4-Oxadiazole (Comp. 4f) | Colletotrichum capsica | 8.81 µg/mL (EC₅₀) | mdpi.com |

| 1,3,4-Oxadiazoles (LMM5/LMM11) | Candida albicans | 32 µg/mL (MIC) | frontiersin.orgnih.gov |

Table 2: Larvicidal Activity of Selected Phenylglyoxylic Acid Analogs

| Compound/Derivative | Target Larvae | Activity Metric (LC₅₀) | Reference |

| (-)-Dihydroguaiaretic acid (DGA) | Culex pipiens | 3.52 x 10⁻⁵ M | nih.gov |

| 2-F-DGA derivative | Culex pipiens | 2.01 x 10⁻⁵ M | nih.gov |

| p-chlorocinnamate | Aedes aegypti | 8.3 µg/mL | nih.gov |

| Butyl Cinnamate | Aedes aegypti | ~0.21 mM | nih.gov |

| Pentyl Cinnamate | Aedes aegypti | ~0.17 mM | nih.gov |

Neurobiological Relevance and Potential Neuroprotective Effects of Phenylglyoxylic Acids

Phenylglyoxylic acids and related phenolic acids are subjects of significant interest in neurobiology due to their potential neuroprotective properties. nih.govresearchgate.net An increase in oxidative stress is a recognized factor in the induction of neurotoxicity and cell death, which are hallmarks of neurodegenerative conditions like Parkinson's and Alzheimer's diseases. nih.gov Phenolic compounds can exert neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory actions. nih.gov

In vitro studies using human neuroblastoma SH-SY5Y cells have demonstrated that pretreatment with certain phenolic acids can protect against cell death induced by oxidative stress (e.g., from hydrogen peroxide exposure). nih.gov These compounds were shown to decrease the levels of reactive oxygen species (ROS) and reduce apoptosis. nih.gov The mechanism underlying this protection involves the upregulation of key protective proteins. For instance, phenolic compounds helped to counteract the depletion of sirtuin-1 (SIRT1) and forkhead box O (FoxO) 3a, while also inducing the expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD) 2 and catalase, and the anti-apoptotic protein Bcl-2. nih.gov

The ability of these compounds to modulate signaling pathways related to cell death, apoptosis, and homeostasis is central to their neuroprotective potential. mdpi.com Polyphenols, including phenolic acids, can influence pathways such as the TLR4-MAPK/NF-κB signaling cascade, which is involved in neuroinflammation. mdpi.com By mitigating oxidative damage and modulating these critical cellular pathways, phenylglyoxylic acids and their analogs represent promising candidates for further research into therapies for neurodegenerative diseases. nih.govnih.gov

Enzymatic Regulation and Modulatory Effects in Biochemical Systems

Phenylglyoxylic acids and their derivatives can exert significant modulatory effects on various enzymes, functioning as substrates, inhibitors, or allosteric regulators. wikipedia.orgkhanacademy.org This regulation is a cornerstone of metabolic control, allowing cells to respond to changing conditions. youtube.com

A primary example is phenylglyoxylic acid itself, whose conjugate base, benzoylformate , is a known substrate for the enzyme benzoylformate decarboxylase. wikipedia.org This enzyme, which is dependent on thiamine (B1217682) diphosphate, catalyzes the conversion of benzoylformate to benzaldehyde (B42025) and carbon dioxide. wikipedia.org

Furthermore, the broader class of phenylglyoxylic acids can interact with key metabolic enzymes. Phenylalanine hydroxylase (PheH), a crucial liver enzyme, is subject to complex allosteric regulation. nih.gov While the enzyme is activated by its substrate, phenylalanine, this activation can be influenced by other molecules and modifications. The regulatory domains of such enzymes can be targets for modulation, and compounds structurally related to the substrate can play a role in this complex interplay. nih.gov

In other systems, derivatives of related compounds have been shown to act as enzyme inhibitors. For example, molecular docking studies suggest that the larvicidal action of certain cinnamic acid derivatives may be due to the inhibition of acetylcholinesterase (AChE), a vital enzyme in the nervous system of insects. nih.gov Allosteric regulation, where a molecule binds to a site other than the active site to modify the enzyme's activity, is a common mechanism. khanacademy.org This can involve either inhibition or activation, providing a sophisticated level of control over biochemical pathways. khanacademy.org

Applications of 2 3,4 Dimethoxyphenyl 2 Oxoacetic Acid in Advanced Chemical Synthesis

Utilization as a Building Block in Complex Organic Molecule Synthesis

The unique combination of functional groups in 2-(3,4-dimethoxyphenyl)-2-oxoacetic acid allows it to participate in a wide array of chemical reactions. It serves as a foundational component for constructing intricate molecular frameworks, particularly those found in pharmacologically active compounds and derivatives of natural products.

The dimethoxyphenyl group is a prevalent substitution pattern in many natural flavonoids, aurones, and coumarins, with over half of these compounds featuring hydroxylation or methoxylation at key positions. mdpi.com This makes this compound and its derivatives strategic starting materials for synthesizing pharmacologically relevant scaffolds that mimic these natural structures.

One notable application is in the synthesis of 2-aryl-4-quinolones, also known as azaflavones. mdpi.com These compounds are structurally analogous to flavones and have attracted significant research interest as lead compounds for developing anticancer agents. mdpi.com The synthesis can involve the reaction of aminodimethoxyacetophenones, which are closely related to the target acid's structural family, to build the quinolone core. mdpi.com The resulting scaffolds can be further modified, for instance, by deprotecting the methoxy (B1213986) groups to form hydroxylated analogs, thereby creating a diverse library of compounds for pharmacological screening. mdpi.com

The reactivity of the α-keto acid moiety is also central to its utility. For example, related phenylpyruvic acids can be generated from the hydrolysis of precursor oxazolones. researchgate.net This pyruvic acid functionality is a key intermediate for building more complex heterocyclic systems. researchgate.net Specifically, 3,4-dimethoxyphenylpyruvic acid can be isolated from the hydrolysis of the azlactone of α-benzoylamino-β-(3,4-dimethoxyphenyl) acrylic acid. orgsyn.org This intermediate is crucial for synthesizing substituted phenylalanines and other complex molecules. researchgate.netorgsyn.org

Table 1: Examples of Pharmacological Scaffolds Derived from Dimethoxyphenyl Precursors

| Scaffold Type | Precursor Class | Potential Application | Reference |

| 2-Aryl-4-quinolones (Azaflavones) | Aminodimethoxyacetophenones | Anticancer Agents | mdpi.com |

| Substituted Phenylalanines | 3,4-Dimethoxyphenylpyruvic acid | Chiral building blocks for peptides, pharmaceuticals | researchgate.net |

| Benzofuran (B130515) Derivatives | 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | Antitumor Agents | ub.edu |

The synthesis of natural product analogs is a cornerstone of medicinal chemistry, aimed at creating molecules with improved potency, selectivity, or pharmacokinetic properties. This compound serves as an important precursor in this endeavor. Its structural similarity to biosynthetic intermediates of various natural products makes it an ideal starting point for biomimetic synthesis. nih.gov

A significant application is the chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine (a protected form of L-DOPA) and its analogs. researchgate.net In this process, 3,4-dimethoxy phenylpyruvate, which is the keto-acid corresponding to the target compound, is converted into the valuable amino acid using an engineered aspartate aminotransferase. researchgate.net This method achieves high conversion rates (95.4%) and excellent enantiomeric excess (>99% ee), providing an efficient route to non-canonical amino acids that are themselves building blocks for complex peptides and other pharmaceuticals. researchgate.net

Furthermore, the dimethoxyphenyl motif is central to the structure of many complex natural products. Synthetic strategies toward these molecules often rely on intermediates derived from or related to this compound. For instance, the synthesis of certain dimeric caryophyllene (B1175711) meroterpenoids and bisanthraquinone natural products involves the dimerization of monomeric units containing substituted phenolic or quinone methide structures, which can be accessed from precursors with the dimethoxyphenyl skeleton. nih.gov The ability to rationally design and synthesize analogs of natural products like isodaphnetin, a DPP-4 inhibitor, has led to the discovery of potent drug candidates for type 2 diabetes. nih.gov This highlights the power of using natural product-derived scaffolds, accessible from intermediates like this compound, in drug discovery. nih.gov

Development of Biologically Active Compounds via this compound Intermediates

The direct use of this compound and its immediate derivatives as intermediates has led to the creation of a wide range of biologically active compounds. mdpi.comnih.gov These compounds often possess antimicrobial, antifungal, or antiproliferative properties. nih.govnih.gov

The synthesis of L-3,4-dimethoxyphenyl-alanine from 3,4-dimethoxy phenylpyruvate is a prime example of developing a high-value, biologically significant molecule. researchgate.net Amino acid transaminases are increasingly recognized as powerful biocatalysts for creating chiral chemicals, including both natural and non-canonical amino acids which have broad applications. researchgate.net

Multicomponent reactions (MCRs) represent an efficient strategy for synthesizing diverse heterocyclic building blocks with biological activity. nih.gov While not always starting directly from the title acid, these reactions often utilize structurally similar arylglyoxals. For example, a multicomponent reaction of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid yields a furo[3,2-h]quinolin-3-yl)acetic acid derivative, demonstrating how arylglyoxal structures are pivotal in building complex, bioactive heterocycles. mdpi.com Similar strategies could be employed with this compound to generate novel compound libraries for screening against various diseases, including cancer and microbial infections. nih.govnih.gov Research into benzofuran derivatives has identified compounds with selective cytotoxic effects against leukemia cancer cells, underscoring the potential of this chemical class. nih.gov

Table 2: Research Findings on Biologically Active Compounds from Related Precursors

| Compound Class | Precursor Type | Observed Biological Activity | Reference |

| L-3,4-dimethoxyphenyl-alanine | 3,4-dimethoxy phenylpyruvate | Precursor to L-DOPA, valuable chiral amino acid | researchgate.net |

| Furo[3,2-h]quinoline derivatives | Arylglyoxals | Potential for diverse biological activities | mdpi.com |

| 2-Aryl-4-quinolones | Dimethoxyacetophenones | Anticancer | mdpi.com |

| Benzofuran derivatives | Bromomethyl benzofurans | Selective cytotoxicity to leukemia cells | nih.gov |

Exploration in Materials Science: Polymer and Advanced Material Precursors

While direct polymerization of this compound is not widely documented, its structural motifs, particularly the dimethoxy-substituted aromatic ring, are valuable in materials science. Aromatic monomers derived from renewable biobased sources like lignin (B12514952) are of great interest for producing advanced polymers. researchgate.net

Lignin, an abundant natural polymer, is built from monolignol units, including coniferyl alcohol, which possesses a 2-methoxy-4-substituted phenol (B47542) structure. researchgate.net This core is chemically similar to the dimethoxyphenyl group of the title compound. Ferulic acid, the oxidized form of coniferyl alcohol, can be converted into the styrene-like monomer 2-methoxy-4-vinylphenol (B128420) (MVP). researchgate.net This biobased monomer is a versatile platform for preparing functional thermoplastics and thermosets through radical polymerization. researchgate.net

Similarly, other dimethoxy aromatic compounds, such as 3,3'-dimethoxybiphenyl-4,4'-diamine, are used as starting materials to synthesize novel polymers. These diamines can be reacted with diacids like glutaric acid or adipic acid to form polyamides. The resulting polymers can be blended with other polymers like polyvinyl alcohol or chitosan (B1678972) and mixed with silica (B1680970) nanoparticles to create nanocomposites with enhanced properties, including significant antibacterial activity. These examples demonstrate the utility of the dimethoxyphenyl unit as a rigid, functional component in the backbone of advanced polymers and materials.

Future Directions and Emerging Research Frontiers for 2 3,4 Dimethoxyphenyl 2 Oxoacetic Acid

Integration of Artificial Intelligence and Machine Learning in Optimizing Synthesis and Discovery

The synthesis and discovery of novel molecules are being revolutionized by artificial intelligence (AI) and machine learning (ML). tuwien.atresearchgate.net These computational tools offer the potential to dramatically accelerate the development of compounds like 2-(3,4-dimethoxyphenyl)-2-oxoacetic acid by optimizing reaction conditions and predicting new derivatives with desirable properties.

Machine learning models, particularly deep neural networks and Bayesian optimization, can sift through vast, multidimensional chemical spaces to identify optimal synthetic routes. nih.govlibrary.wales For the synthesis of this compound, ML algorithms can be trained on extensive datasets of known chemical reactions to predict the most efficient catalysts, solvents, and temperature conditions, thereby increasing yield and reducing waste. rsc.org This data-driven approach moves beyond traditional, often time-consuming, one-variable-at-a-time optimization. nih.gov

Furthermore, AI is instrumental in the de novo design of novel derivatives. nih.gov Generative models can be trained on the structural features of this compound and libraries of known bioactive molecules to propose new structures with high potential for specific biological targets. researchgate.net These models can predict reaction outcomes and even suggest entire synthetic pathways, significantly shortening the discovery-to-synthesis pipeline. nih.govarxiv.orgnih.gov

Table 1: Applications of AI/ML in the Lifecycle of this compound

| Application Area | AI/ML Technique | Potential Impact on this compound |

|---|---|---|

| Synthesis Optimization | Bayesian Optimization, Polynomial Regression | Predicts optimal reaction conditions (catalyst, temperature, concentration) to maximize yield and minimize byproducts. rsc.org |

| Reaction Pathway Prediction | Graph Neural Networks (GNNs), Transformers | Identifies novel, more efficient synthetic routes from available precursors. nih.govmit.edu |

| Novel Derivative Discovery | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Designs new molecules based on the core structure with predicted bioactivity for specific targets. nih.gov |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Predicts physicochemical and biological properties of new derivatives before synthesis, saving time and resources. chemrxiv.org |

Novel Catalytic Systems for Sustainable Production of this compound

The chemical industry's shift towards green and sustainable practices has spurred research into novel catalytic systems, moving away from hazardous reagents and energy-intensive processes. mdpi.com The production of α-keto acids, including this compound, traditionally relies on methods that can involve heavy metals or harsh oxidants. mdpi.com Future research is focused on developing eco-friendly alternatives.

One promising area is the use of heterogeneous catalysts, which are easily separated from the reaction mixture and can be reused, reducing waste and cost. sciencedaily.com For instance, researchers are developing novel heterogeneous geminal atom catalysts (GACs) that demonstrate high efficiency and selectivity in cross-coupling reactions with a significantly lower carbon footprint. sciencedaily.com Another approach involves using supported nanoparticle catalysts, such as cobalt oxide on a titania support, which have shown effectiveness in oxidation reactions under milder conditions. mdpi.com The development of innovative catalysts, including single-atom catalysts and those derived from biomass, aims to improve reaction efficiency and selectivity while minimizing environmental impact. metall-mater-eng.com

These advanced systems could be applied to synthetic routes for this compound, such as the oxidation of the corresponding mandelic acid derivative or the direct carbonylation of veratrole. The goal is to create processes that are not only efficient but also align with the principles of green chemistry, utilizing renewable resources and producing minimal waste. mdpi.com

Table 2: Comparison of Catalytic Systems for α-Keto Acid Synthesis

| Catalytic System | Conventional Approach | Emerging Sustainable Approach |

|---|---|---|

| Catalyst Type | Homogeneous catalysts (e.g., KMnO₄), precious metals (e.g., Palladium). mdpi.comwikipedia.org | Heterogeneous catalysts (e.g., supported metal oxides), single-atom catalysts, biocatalysts. sciencedaily.commetall-mater-eng.com |

| Reaction Conditions | Often requires high pressure, high temperature, or strong oxidants. mdpi.com | Mild conditions (lower temperature and pressure), use of air or H₂O₂ as oxidant. nih.gov |

| Sustainability | Catalyst recovery is difficult; often produces stoichiometric waste. | High recoverability and reusability; higher atom economy and reduced environmental footprint. sciencedaily.com |

| Selectivity | Can lead to undesired side reactions and byproducts. mdpi.com | High selectivity for the desired α-keto acid product. |

Structure-Based Drug Design and Target Identification for this compound Derivatives

The scaffold of this compound is a valuable starting point for structure-based drug design (SBDD), an approach that uses high-resolution structural information of biological targets to design potent and selective inhibitors. researchgate.netnih.gov By modifying the functional groups on the phenyl ring or the α-keto acid moiety, medicinal chemists can create a library of derivatives to probe interactions with specific enzyme active sites or receptor binding pockets.

Computational tools like molecular docking are central to this process. nih.gov Docking simulations can predict the binding affinity and orientation of novel derivatives of this compound within the active site of a target protein. This allows researchers to prioritize the synthesis of compounds that are most likely to be active. For example, derivatives could be designed to target enzymes where α-keto acids are known to be inhibitors, such as certain proteases or dehydrogenases. The 3,4-dimethoxyphenyl group itself is found in many bioactive compounds, suggesting it can form favorable interactions within various biological targets. mdpi.com

The initial step is target identification. Based on the structural similarity to other phenylglyoxylic acid derivatives, potential targets could include enzymes involved in metabolic pathways or cell signaling. nih.govhmdb.ca Once a promising target is identified and its structure is known, SBDD can be employed to rationally optimize the lead compound into a drug candidate with improved affinity and drug-like properties. researchgate.net

Exploration of this compound in Chemoenzymatic Synthesis

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical reactions, offers a powerful strategy for producing complex molecules like this compound and its chiral derivatives. mdpi.com Enzymes operate under mild conditions (aqueous environments, neutral pH, and ambient temperature), offering a green alternative to many traditional chemical methods. nih.gov

Several classes of enzymes are relevant for the synthesis and transformation of α-keto acids. For instance:

Oxidases and Dehydrogenases: Enzymes like α-hydroxyacid oxidase can catalyze the oxidation of an α-hydroxy acid precursor, such as 2-hydroxy-2-(3,4-dimethoxyphenyl)acetic acid, to yield the target α-keto acid with high specificity. nih.gov

Lyases: Enzymes such as tyrosine phenol (B47542) lyase can catalyze C-C bond formation, potentially constructing the carbon skeleton of the molecule from simpler precursors. mdpi.com

Methyltransferases: Engineered methyltransferases have been used for the asymmetric alkylation of α-keto acids, demonstrating the potential to create novel, enantioenriched derivatives from a parent keto acid scaffold. nih.govresearchgate.netnih.gov

A key advantage of this approach is the ability to create optically pure compounds. By using stereoselective enzymes, it is possible to synthesize specific enantiomers of derivatives, which is crucial for pharmaceutical applications where different enantiomers can have vastly different biological activities. Multi-enzyme cascades, where several reactions are performed in a single pot, further enhance the efficiency and sustainability of the synthesis. nih.govmdpi.com

Advancements in Analytical Techniques for Tracing this compound and its Metabolites

Understanding the metabolic fate of this compound and its derivatives within biological systems is critical for any potential therapeutic application. Recent advancements in analytical technology provide the sensitivity and specificity required to trace these compounds and their metabolites at very low concentrations. mdpi.com

Metabolomics, the large-scale study of small molecules, is a key technology in this field. nih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), are the gold standard for identifying and quantifying metabolites in complex biological samples like urine and plasma. mdpi.commdpi.com These methods can separate the parent compound from its metabolites, which may include products of reduction, decarboxylation, or demethylation, as seen with the related veratric acid. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confident identification of unknown metabolites by determining their elemental composition. nih.gov Furthermore, the development of new analytical platforms and bioinspired devices like electronic noses and tongues offers new possibilities for rapid and high-throughput screening. benthamscience.com These advanced analytical methods are essential for pharmacokinetic studies and for elucidating the mechanism of action of new drug candidates derived from this compound. ebi.ac.ukillinois.edu

Table 3: Advanced Analytical Techniques for Metabolite Tracing

| Technique | Abbreviation | Primary Application for this compound |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Quantitative analysis of the parent compound and known metabolites in biological fluids (e.g., urine, serum). mdpi.comillinois.edu |

| High-Resolution Mass Spectrometry | HRMS | Accurate mass measurements for the structural elucidation of novel, previously unidentified metabolites. nih.gov |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile or derivatized metabolites, providing complementary information to LC-MS. nih.gov |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Structural confirmation of synthesized reference standards and identification of metabolites in highly concentrated samples. |

| UPLC-Q-TOF-MSE | - | A powerful screening method for rapidly identifying a broad profile of metabolites in complex extracts. mdpi.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3,4-dimethoxyphenyl)-2-oxoacetic acid, and what critical reaction conditions optimize yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 3,4-dimethoxyphenyl precursors and glyoxylic acid derivatives under acidic conditions. Oxidation of 2-(3,4-dimethoxyphenyl)-2-hydroxyacetaldehyde with KMnO₄ or K₂Cr₂O₇ in acidic media is another route . Purification typically involves flash column chromatography (e.g., n-pentane/Et₂O mixtures) to isolate the product . Yield optimization requires precise stoichiometric ratios, temperature control (e.g., 60–80°C), and inert atmospheres to prevent oxidation side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- IR Spectroscopy : Key peaks include C=O stretching (~1655 cm⁻¹ for the oxoacetate group) and aromatic C-O-C bending (~1207 cm⁻¹ for methoxy groups) .

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.2 ppm, split due to methoxy substituents), methoxy protons (δ ~3.8 ppm), and the carbonyl carbon (δ ~190 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are the typical byproducts formed during synthesis, and how can they be identified?

- Methodology : Common byproducts include unreacted precursors (e.g., dimethoxyphenyl intermediates) and over-oxidized derivatives. TLC and HPLC with UV detection (λ = 254 nm) are used for preliminary identification. GC-MS or LC-MS further resolves structural ambiguities .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electron density distribution, identifying electrophilic centers at the carbonyl carbon and para positions of the aromatic ring. Fukui indices quantify susceptibility to nucleophilic attack . Comparative studies with 2,4- vs. 3,4-dimethoxy isomers reveal enhanced electron-donating effects in the 3,4-substituted compound, directing substitution pathways .

Q. What strategies resolve contradictions in reported biological activities of derivatives across studies?

- Methodology :

- Dose-Response Analysis : Standardize assays (e.g., MIC for antimicrobial activity) across cell lines or microbial strains to account for variability .

- Metabolite Profiling : LC-MS/MS identifies active metabolites vs. parent compound contributions .